

# physicochemical properties of Cyclopropyl(3-methoxyphenyl)methanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclopropyl(3-methoxyphenyl)methanone

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An In-depth Technical Guide on the Physicochemical Properties of **Cyclopropyl(3-methoxyphenyl)methanone**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound **Cyclopropyl(3-methoxyphenyl)methanone**. The information is compiled from various chemical data sources and is intended to support research and development activities. This document presents key data in a structured format, outlines standard experimental methodologies for property determination, and includes graphical representations of relevant experimental workflows.

## Chemical Identity and Structure

**Cyclopropyl(3-methoxyphenyl)methanone** is an aromatic ketone featuring a cyclopropyl group and a methoxy-substituted phenyl ring. Understanding its fundamental properties is crucial for its application in chemical synthesis and potential use in drug discovery.

Identifier	Value
IUPAC Name	Cyclopropyl(3-methoxyphenyl)methanone
CAS Number	104271-41-2[1]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub> [1]
Molecular Weight	176.21 g/mol [1]
Canonical SMILES	<chem>COC1=CC=CC(=C1)C(=O)C2CC2</chem>
InChI Key	Not available in search results

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **Cyclopropyl(3-methoxyphenyl)methanone**. It is important to note that while several predicted and experimental values are available, specific experimental data for properties such as melting point and aqueous solubility are not widely reported. For comparison, the melting point of the isomeric Cyclopropyl(4-methoxyphenyl)methanone is reported to be 40-42 °C[2].

Property	Value
Boiling Point	275.5 °C at 760 mmHg[1]
Density	1.142 g/cm <sup>3</sup> [1]
Flash Point	119.7 °C[1]
Vapor Pressure	0.00507 mmHg at 25 °C[1]
Refractive Index	1.563[1]
LogP (Octanol-Water Partition Coefficient)	2.28790[1]
Polar Surface Area (PSA)	26.30 Å <sup>2</sup> [1]
Melting Point	Data not available in search results.
Solubility	Data not available in search results.

## Experimental Protocols

The following sections describe standard laboratory protocols for the determination of key physicochemical properties. These methods are generally applicable to solid organic compounds like **Cyclopropyl(3-methoxyphenyl)methanone**.

### Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0 °C.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[\[3\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb, and placed in a heating apparatus such as a Thiele tube or a modern digital melting point apparatus.[\[3\]](#)
- **Heating:** The heating bath or block is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[\[4\]](#)

### Solubility Determination

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[\[1\]](#)[\[5\]](#)

Methodology: Shake-Flask Method

- **Sample Preparation:** An excess amount of the solid compound is added to a flask or vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent).[\[6\]](#)  
[\[7\]](#) This ensures that a saturated solution is formed.[\[6\]](#)

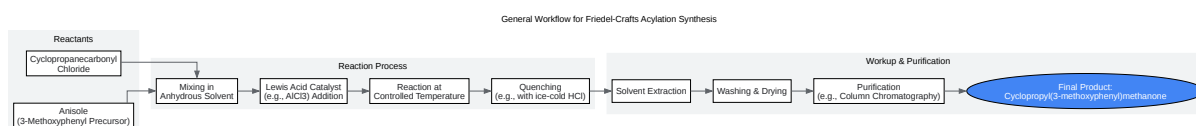
- **Equilibration:** The sealed flask is agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24 hours or more) to allow the system to reach equilibrium.[1][5]
- **Phase Separation:** After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation to obtain a clear, saturated solution.[1][7]
- **Quantification:** The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][5] This concentration represents the solubility of the compound in that solvent at the specified temperature.

## Relevant Workflows and Pathways

While no specific biological signaling pathways involving **Cyclopropyl(3-methoxyphenyl)methanone** were identified, compounds containing a cyclopropyl carboxamide moiety have been investigated as antimalarial agents that target cytochrome b in the mitochondrial electron transport chain.[8] However, to maintain direct relevance to the specified compound, the following diagrams illustrate common experimental workflows.

## General Synthesis Workflow

A common method for the synthesis of aryl cyclopropyl ketones is through the Friedel-Crafts acylation reaction. The following diagram outlines a general workflow for such a synthesis.



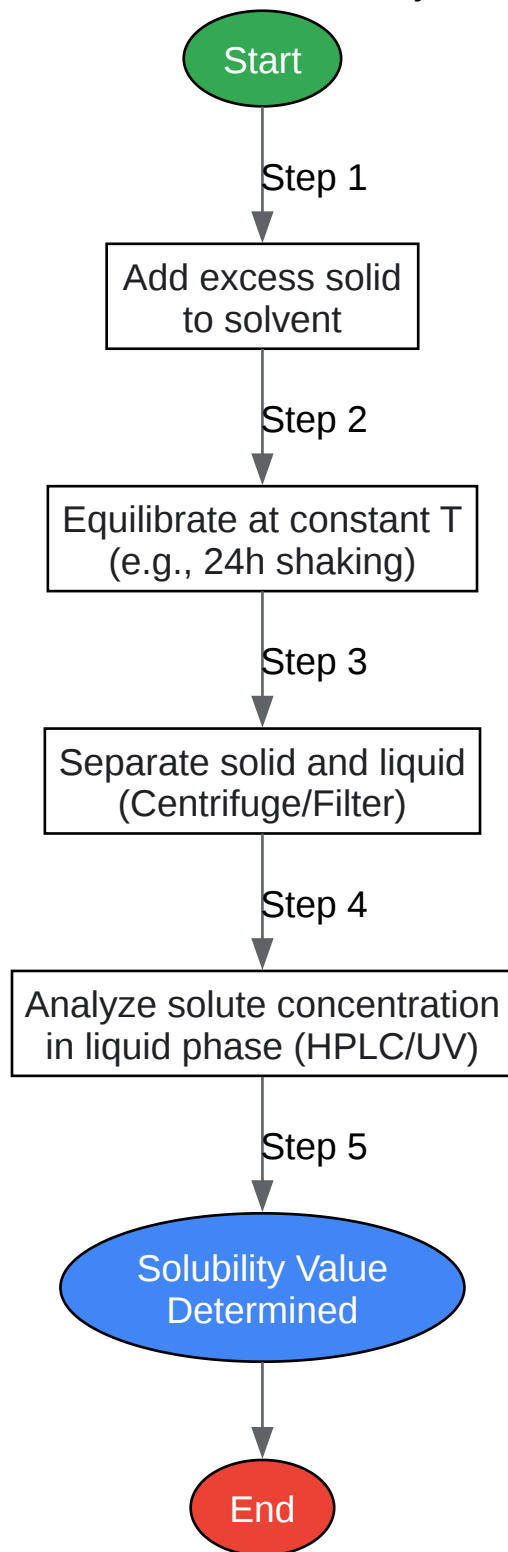
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Caption: A generalized workflow for the synthesis of an aryl cyclopropyl ketone.

## Solubility Determination Workflow

The diagram below illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method.

## Workflow for Shake-Flask Solubility Determination



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Caption: A logical workflow for the shake-flask solubility determination method.

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- To cite this document: BenchChem. [physicochemical properties of Cyclopropyl(3-methoxyphenyl)methanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034386#physicochemical-properties-of-cyclopropyl-3-methoxyphenyl-methanone]

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